molecular formula C11H15NO2 B13484507 Ethyl 3-(2-aminoethyl)benzoate

Ethyl 3-(2-aminoethyl)benzoate

Cat. No.: B13484507
M. Wt: 193.24 g/mol
InChI Key: FEUSXEHUNBRXCB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the benzoate moiety, which is further substituted with a 2-aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of ethyl benzoate with 2-aminoethanol in the presence of a base such as potassium carbonate. This reaction can be carried out in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Aminolysis: Ammonia or primary amines in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 3-(2-aminoethyl)benzoic acid and ethanol.

    Aminolysis: 3-(2-aminoethyl)benzamide.

    Reduction: 3-(2-aminoethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 3-(2-aminoethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethyl)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Ethyl 3-(2-aminoethyl)benzoate can be compared with other similar compounds such as:

    Ethyl benzoate: Lacks the 2-aminoethyl group, making it less versatile in biological applications.

    3-(2-aminoethyl)benzoic acid: The carboxylic acid form, which is more reactive in certain chemical reactions.

    3-(2-aminoethyl)benzamide: The amide derivative, which has different solubility and reactivity properties.

This compound is unique due to its ester functionality combined with the 2-aminoethyl group, providing a balance of reactivity and stability that is useful in various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)benzoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3

InChI Key

FEUSXEHUNBRXCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCN

Origin of Product

United States

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